molecular formula C21H21N5O2 B2525364 2-amino-1-(3-methoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 840516-69-0

2-amino-1-(3-methoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Katalognummer B2525364
CAS-Nummer: 840516-69-0
Molekulargewicht: 375.432
InChI-Schlüssel: DXMJTUNVVLBYBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-amino-1-(3-methoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a quinoxaline derivative. Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring. It’s known for its wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoxaline core, which is a bicyclic compound containing two nitrogen atoms. It also has an amino group (-NH2), a methoxy group (-OCH3), and a propyl group (-CH2CH2CH3) attached to the core .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties of quinoxaline derivatives include good stability and the ability to form hydrogen bonds, which can influence their biological activity .

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

The 1,3,4-oxadiazole scaffold, to which MLS000040876 belongs, has garnered attention due to its cytotoxic effects on malignant cells. Researchers have modified the structure of MLS000040876 to enhance its cytotoxicity against cancer cells. Notably, it selectively interacts with nucleic acids, enzymes, and globular proteins. Mechanisms include inhibition of growth factors, enzymes, and kinases. For instance, hybridization of MLS000040876 with other anticancer pharmacophores has shown diverse mechanisms of action, targeting enzymes like thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase .

Molecular Docking Studies

Molecular docking analyses have explored how MLS000040876 interacts with specific cancer targets. By inhibiting telomerase activity, HDAC, thymidylate synthase, and thymidine phosphorylase, it disrupts cancer cell proliferation. These studies provide insights into the compound’s binding affinity and potential therapeutic efficacy .

Specific Enzyme Inhibition

MLS000040876 has demonstrated inhibitory effects on several enzymes critical for cancer progression:

Cell Line Studies

In vitro experiments have evaluated MLS000040876’s activity against various cancer cell lines:

1,3,4-Oxadiazole Derivatives

Researchers have synthesized novel derivatives based on the 1,3,4-oxadiazole scaffold. These modifications aim to enhance cytotoxicity and selectivity. For instance, 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole exhibited potent activity against breast, stomach, and liver cancer cell lines .

Comparison with Other Compounds

Comparative studies have explored the efficacy of MLS000040876 alongside other anticancer agents. These investigations shed light on its unique mechanisms and potential synergies .

Wirkmechanismus

The mechanism of action of quinoxaline derivatives can vary widely depending on their exact structure and the target they interact with. Some quinoxaline derivatives are known to have antimicrobial, anticancer, and anti-inflammatory activities .

Zukünftige Richtungen

Quinoxaline derivatives are a topic of ongoing research due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring their biological activities, and optimizing their properties for use in various applications .

Eigenschaften

IUPAC Name

2-amino-1-(3-methoxyphenyl)-N-propylpyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-3-11-23-21(27)17-18-20(25-16-10-5-4-9-15(16)24-18)26(19(17)22)13-7-6-8-14(12-13)28-2/h4-10,12H,3,11,22H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMJTUNVVLBYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=CC=C4)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-1-(3-methoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.